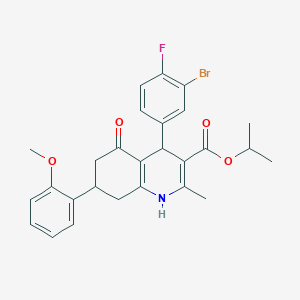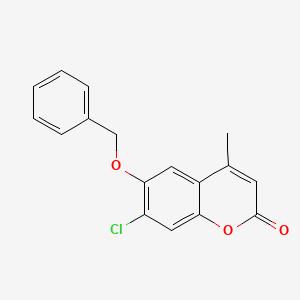
6-(4-Chlorophenyl)-3-ethyl-5,5-dimethyldihydro-2H-pyran-2,4(3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It belongs to the class of pyran-2,4-dione derivatives and contains both a chlorophenyl group and an ethyl substituent.
- The compound’s structure includes a pyran ring, which imparts interesting properties and potential applications.
6-(4-Chlorophenyl)-3-ethyl-5,5-dimethyldihydro-2H-pyran-2,4(3H)-dione: , also known by its systematic name , is a chemical compound with the molecular formula CHClO.
Preparation Methods
- The synthesis of this compound involves several steps:
Esterification: Starting from 4-chlorobenzoic acid, esterification with methanol yields the corresponding methyl ester.
Hydrazination: The methyl ester undergoes hydrazination to form the intermediate 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol (5).
Sulfonyl Chloride Formation: Conversion of the intermediate into sulfonyl chloride (6).
Nucleophilic Attack: Nucleophilic attack of amines on the sulfonyl chloride produces the title sulfonamides (7a-7j).
- Industrial production methods may involve modifications of these steps for scalability.
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it interesting for further chemical investigations, such as ligand design or catalysis.
Biology and Medicine: Research may explore its potential as an antiviral agent, given its activity against tobacco mosaic virus (TMV).
Industry: Applications in agriculture (herbicides) and pharmaceuticals (carbonic anhydrase inhibitors) are worth exploring.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further studies are needed to elucidate this.
Comparison with Similar Compounds
Similar Compounds: Other 1,3,4-thiadiazole derivatives, such as those shown in Figure 1, exhibit diverse bioactivities.
Uniqueness: Highlighting the unique features of this compound compared to similar ones will require a detailed comparative analysis.
!Figure 1
Properties
Molecular Formula |
C15H17ClO3 |
|---|---|
Molecular Weight |
280.74 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-3-ethyl-5,5-dimethyloxane-2,4-dione |
InChI |
InChI=1S/C15H17ClO3/c1-4-11-12(17)15(2,3)13(19-14(11)18)9-5-7-10(16)8-6-9/h5-8,11,13H,4H2,1-3H3 |
InChI Key |
GKAGFQRGLYYHII-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)C(C(OC1=O)C2=CC=C(C=C2)Cl)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Bromophenyl)sulfonyl]-4-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-4-nitrophenyl}piperazine](/img/structure/B11091306.png)
![3H-Isobenzofuran-1-one, 3-[4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl]-](/img/structure/B11091313.png)
![1-(4-chlorophenyl)-4-hydroxy-7-(3-methoxyphenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one](/img/structure/B11091317.png)
![1-[4-(difluoromethoxy)phenyl]-2-[5,6-dihydro-4H-1,3-thiazin-2-yl(2-methylphenyl)amino]ethanone](/img/structure/B11091318.png)

![N-{4-[chloro(difluoro)methoxy]phenyl}pentopyranosylamine](/img/structure/B11091323.png)


![N-(4-methoxyphenyl)-2-(3-thioxo-6,7-dihydro-3H-pyrrolo[2,1-c][1,2,4]triazol-2(5H)-yl)acetamide](/img/structure/B11091343.png)
![Methyl 1-[(1-bromocyclohexyl)carbonyl]cyclopentanecarboxylate](/img/structure/B11091345.png)
![3-(1,3-benzodioxol-5-yl)-2-nitro-3H-benzo[f]chromene](/img/structure/B11091352.png)
![3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(4-chlorobenzyl)pyrrolidine-2,5-dione](/img/structure/B11091355.png)
![6-Amino-4-(3-hydroxyphenyl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11091358.png)
![(4-Nitrophenyl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone](/img/structure/B11091362.png)
